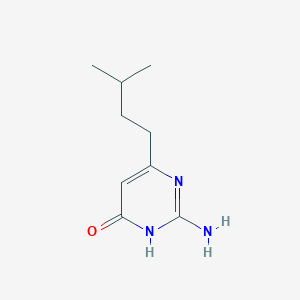
5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
A novel dual inhibitor of thromboxane A2 synthetase and 5-lipoxygenase was synthesized using a key intermediate related to 3-pyridinecarboxaldehyde, showcasing the role of similar compounds in the development of new pharmaceutical agents (Komatsu & Minami, 1995).
Urease Inhibition
In research on urease inhibitors, 3,4-dihydro-2-pyridone derivatives, related to the compound , were synthesized and evaluated. These compounds, including 4-(4-nitrophenyl)-5-methoxycarbonyl-6-methyl-3,4-dihydropyridone, showed potent inhibitory activities against urease (Hakimi et al., 2017).
Fluorescent Chemosensors for pH
Compounds such as 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde, which are structurally similar to 5-Hydroxy-6-methyl-3,4-pyridinedicarboxaldehyde hydrochloride, have been explored as fluorescent chemosensors for pH. These compounds have potential applications in differentiating between normal cells and cancer cells based on pH levels (Dhawa et al., 2020).
Synthesis of Heterocyclic Compounds
Research into the synthesis of 5-methylfuro[3,2-b]pyridine-2-carboxylic acid, a related compound, showcases the potential of this compound in the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry (Weis, 1978).
Calcium Channel Antagonist Activity
In the field of cardiovascular research, compounds like dialkyl 1,4-dihydro-2,6-dimethyl-4-(pyridinyl)-3,5-pyridinedicarboxylates, which are structurally similar, have been synthesized and studied for their calcium channel antagonist activities. This highlights the potential therapeutic applications of this compound and related compounds (Dagnino et al., 1986).
Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines
The synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, a compound related to this compound, underscores its utility in creating new heterocyclic structures with potential pharmaceutical applications (Mekheimer et al., 1997).
Properties
IUPAC Name |
5-hydroxy-6-methylpyridine-3,4-dicarbaldehyde;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2-4,12H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOHZVYRGCZVEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)C=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)
![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)

![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)

![2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1449773.png)




